Bis(cyclopentadienyl)cobalt(II)
Overview
Description
Bis(cyclopentadienyl)cobalt(II), also known as cobaltocene, is an organometallic compound with the formula Co(C5H5)2 . It is a dark purple solid that sublimes readily slightly above room temperature . Cobaltocene is widely used in the field of polymer synthesis, cobalt nanomaterials, and redox flow batteries .
Synthesis Analysis
Cobaltocene is prepared by the reaction of sodium cyclopentadienide (NaC5H5) with anhydrous cobalt(II) chloride in THF solution . Sodium chloride is cogenerated, and the organometallic product is usually purified by vacuum sublimation .Molecular Structure Analysis
In Co(C5H5)2, the Co center is “sandwiched” between two cyclopentadienyl (Cp) rings . The Co–C bond lengths are about 2.1 Å, slightly longer than the Fe–C bond in ferrocene .Chemical Reactions Analysis
Cobaltocene has 19 valence electrons, one more than usually found in organotransition metal complexes such as its very stable relative ferrocene . This additional electron occupies an orbital that is antibonding with respect to the Co–C bonds .Physical And Chemical Properties Analysis
Bis(cyclopentadienyl)cobalt(II) is a powder or crystal solid . It has a melting point of 176-180 °C (dec.) (lit.) . The storage temperature is 2-8°C .Scientific Research Applications
Encapsulation in Carbon Nanotubes Bis(cyclopentadienyl)cobalt(II) has been used in the encapsulation of organic molecules within carbon nanotubes. This application opens avenues for creating hybrid nanostructures. Notably, bis(cyclopentadienyl)cobalt(II) selectively fills nanotubes of specific diameters and induces electron transfer to the nanotubes. This phenomenon leads to changes in the charge state of the encapsulated molecules and influences the photoluminescence emission of the nanotubes (Li et al., 2005).
Synthesis of Molecular Sieves In the synthesis of molecular sieves, bis(cyclopentadienyl)cobalt(III) ion has been employed as a structure-directing agent. It plays a critical role in the formation of nonasil (NON) molecular sieves, showing distinct properties in different synthesis media. This utilization underscores the versatility of bis(cyclopentadienyl)cobalt(II) in materials science (Balkus & Shepelev, 1993).
Catalysis in Polymerization Processes Bis(cyclopentadienyl)cobalt(II) derivatives have been developed for use in polymerization processes. For example, bis(imino)pyridine cobalt complexes have shown significant catalytic activity in hydroboration reactions, exhibiting high activity and selectivity under specific conditions (Obligacion & Chirik, 2013).
Development of Bimetallic Complexes The compound has been instrumental in the synthesis of bimetallic complexes. An example is the reaction of bis(cyclopentadienyl)cobalt(II) with other ligands to form complexes with unique properties, like variable magnetic susceptibilities and electrochemical behaviors. These complexes are significant in exploring magnetic and electronic properties in coordination chemistry (Hascall et al., 2004).
Advanced Catalyst Designs New bis(amidine) cobalt(II) complexes have been synthesized for use in styrene polymerization. These complexes demonstrate high polymerization activity and efficiency, highlighting the role of bis(cyclopentadienyl)cobalt(II) in advanced catalyst design (Cho et al., 2014).
Selective Polymerization Catalysis Bis(cyclopentadienyl)cobalt(II) derivatives have been used in the selective cis-1,4-polymerization of butadiene, demonstrating the influence of different donors on the polymerization activity and the resultant polymer microstructure. This application is crucial in tailoring specific polymer properties for industrial applications (Cariou et al., 2010).
Safety And Hazards
Future Directions
Cobaltocene is used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency . It can also be used as a CVD precursor to fabricate cobalt oxide thin films for various applications . It serves as a redox-active anode species in Li-based redox flow batteries to achieve higher energy densities and energy efficiencies . It is also used as a catalyst for controlled/“living” radical polymerization of methylmethacrylate .
properties
IUPAC Name |
cobalt(2+);cyclopenta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSSCVGGYJLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Co | |
Record name | COBALTOCENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20042 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024840 | |
Record name | Cobaltocene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992), Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] | |
Record name | COBALTOCENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20042 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cobaltocene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12358 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | COBALTOCENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20042 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Cobaltocene | |
CAS RN |
1277-43-6 | |
Record name | COBALTOCENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20042 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cobaltocene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1277-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cobaltocene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001277436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobaltocene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cobaltocene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cobaltocene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COBALTOCENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W7LGU89CV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
343 to 345 °F (NTP, 1992) | |
Record name | COBALTOCENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20042 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.